2-Iodophenazine
Description
Properties
CAS No. |
2876-21-3 |
|---|---|
Molecular Formula |
C12H7IN2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-iodophenazine |
InChI |
InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
InChI Key |
FQUDIWVQNWDEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenazine Derivatives
One common approach is the electrophilic substitution reaction where phenazine or its derivatives are treated with iodine sources under controlled conditions to introduce the iodine atom at the 2-position.
- Reagents and Conditions:
- Iodine sources such as molecular iodine or N-iodosuccinimide (N-iodosuccinimide is often preferred for milder, more selective iodination)
- Organic solvents like dichloromethane or benzene
- Room temperature or mild heating to favor selective substitution
- Mechanism:
- Electrophilic aromatic substitution where the iodine electrophile attacks the activated phenazine ring, preferentially at the 2-position due to electronic and steric factors.
This method is efficient but requires careful control to avoid polyhalogenation or substitution at undesired positions.
Cyclization of Substituted Precursors (Reductive and Oxidative Cyclization)
Another approach involves the synthesis of 2-iodophenazine via cyclization reactions starting from substituted diphenylamine derivatives or o-phenylenediamine derivatives that contain appropriate substituents for later iodination.
- Reductive Cyclization:
- For example, the Cadogan reaction of 2-nitro-3'-phenyl-diphenylamine with triphenylphosphine in toluene at elevated temperatures (around 230 °C) under air atmosphere leads to phenazine ring formation.
- Subsequent iodination can be performed on the cyclized product.
- Oxidative Cyclization:
- Oxidative cyclization of 2-amino-3'-phenyl-diphenylamine in the presence of silver oxide in dimethyl sulfoxide at 80 °C under nitrogen atmosphere.
- This method allows construction of the phenazine core with potential for selective functionalization.
Metal Oxide Mediated Phenazine Synthesis Followed by Halogenation
A patented method describes the synthesis of phenazine derivatives by reacting o-phenylenediamine derivatives with benzoate or catechol derivatives in the presence of metal oxides such as manganese dioxide or mercury(II) oxide in organic solvents like benzene or toluene. This reaction forms the phenazine core, which can then be iodinated.
- Reaction Conditions:
- Stirring at room temperature or mild heating for several hours (e.g., 5 hours)
- Isolation by chromatography and crystallization
- Advantages:
- Offers a route to various substituted phenazines, including this compound, by choosing appropriate starting materials.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Halogenation of Phenazine | N-iodosuccinimide, dichloromethane, room temp | Selective iodination, straightforward | Requires control to avoid over-halogenation |
| Reductive Cyclization (Cadogan Reaction) | 2-nitro-3'-phenyl-diphenylamine, PPh3, toluene, 230 °C | Efficient ring formation | High temperature, multistep process |
| Oxidative Cyclization | 2-amino-3'-phenyl-diphenylamine, Ag2O, DMSO, 80 °C | Mild conditions, good regioselectivity | Requires silver oxide, longer reaction time |
| Metal Oxide Mediated Phenazine Formation | o-Phenylenediamine, benzoate/catechol derivatives, MnO2, benzene | Versatile for various substitutions | Use of toxic metal oxides, solvent hazards |
Detailed Experimental Insights
Electrophilic Iodination Example
- Dissolve phenazine in dichloromethane.
- Add N-iodosuccinimide slowly at room temperature with stirring.
- Monitor reaction progress by thin-layer chromatography.
- Upon completion, isolate this compound by column chromatography.
- Purify by recrystallization to obtain pale yellow crystals.
Cadogan Reaction for Phenazine Core Formation
- In a flame-dried Schlenk tube, combine 2-nitro-3'-phenyl-diphenylamine and triphenylphosphine.
- Add toluene, seal, and heat to 230 °C for 4 hours under air.
- Cool, remove solvent under reduced pressure.
- Filter and purify product by silica gel chromatography.
Oxidative Cyclization with Silver Oxide
- Mix 2-amino-3'-phenyl-diphenylamine with silver oxide in DMSO under nitrogen.
- Stir at 80 °C for 24 hours.
- Cool, extract with dichloromethane, filter through celite.
- Concentrate and purify by chromatography.
Mechanistic Considerations
- The electrophilic substitution for iodination is directed by the electronic density of the phenazine ring, favoring the 2-position.
- Cyclization reactions proceed via intramolecular bond formation facilitated by reduction (Cadogan) or oxidation (Ag2O), forming the fused heterocycle.
- Metal oxide oxidation assists in the dehydrogenation and ring closure steps.
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenazines with different functional groups.
Oxidation and Reduction: Products include oxidized and reduced forms of phenazine derivatives.
Scientific Research Applications
2-Iodophenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: It exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its antitumor and antioxidant activities, making it a potential candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 2-Iodophenazine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Iodophenazine vs. 2-Iodobenzamide (CAS: N/A)
- Structural Differences : this compound contains a planar, conjugated phenazine core, whereas 2-iodobenzamide (studied in ) features a single benzene ring with an iodine substituent and an amide group. The phenazine system’s extended conjugation enhances stability and π-π stacking interactions, critical for materials science applications .
- Reactivity: The amide group in 2-iodobenzamide allows hydrogen bonding, influencing crystal packing and solubility in polar solvents.
- Applications : 2-Iodobenzamide is explored in pharmaceuticals due to its hydrogen-bonding capacity, while this compound’s rigid structure may suit optoelectronic materials or as a ligand in metal-organic frameworks .
This compound vs. Iodobenzene (CAS: 591-50-4)
- Electronic Effects: Iodobenzene (C₆H₅I) is a simple aryl iodide with a single iodine atom.
- Thermal Stability : Iodobenzene has a boiling point of 188°C, while this compound’s fused-ring system likely increases thermal stability, though experimental data is needed .
This compound vs. 2-Iodophenyl Isocyanate (CAS: N/A)
- Functional Groups : The isocyanate group in 2-Iodophenyl isocyanate enables nucleophilic reactions (e.g., with amines), whereas this compound’s nitrogen atoms may participate in coordination or redox chemistry .
- Applications : 2-Iodophenyl isocyanate is used in polymer synthesis, while this compound could serve as a precursor for functionalized phenazines in drug discovery .
Key Data and Properties of Selected Iodinated Compounds
*Estimated based on analogous phenazine derivatives.
Research Findings and Mechanistic Insights
- Synthetic Routes : highlights methods for synthesizing iodinated heterocycles, suggesting that this compound could be prepared via Ullmann coupling between iodobenzene derivatives and diazine precursors .
- Structural Analysis : Crystallographic studies of 2-iodobenzamide () reveal that iodine’s van der Waals radius (1.98 Å) influences molecular packing, a factor relevant to this compound’s solid-state behavior .
- Reactivity : Iodine’s electronegativity in this compound may activate adjacent positions for nucleophilic aromatic substitution, a pattern observed in iodobenzene derivatives .
Notes and Limitations
- The lack of direct experimental data on this compound necessitates extrapolation from structurally related compounds. For instance, its solubility and stability in aqueous environments remain speculative.
- and emphasize the versatility of iodinated aromatics in cross-coupling reactions, but this compound’s performance in such reactions requires validation .
Biological Activity
2-Iodophenazine is a halogenated derivative of phenazine, characterized by the presence of an iodine atom at the second position of the phenazine ring system. This compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₂H₈N₂I, and its unique structural features contribute to its reactivity and potential uses in various biological contexts.
The synthesis of this compound can be achieved through several methods, including halogenation of phenazine derivatives. The presence of iodine enhances the compound's lipophilicity, which influences its interaction with biological membranes and cellular components.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it a subject of interest in the development of new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in combating infections.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms that may involve the induction of apoptosis and modulation of cell signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Electron Transfer : As with other phenazines, this compound may function as an electron shuttle, facilitating redox reactions within cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
- Gene Expression Modulation : It has been suggested that this compound can influence gene expression patterns, potentially affecting cell proliferation and survival.
Case Studies and Experimental Data
Recent studies have documented the effects of this compound on various biological systems. Below is a summary table showcasing key findings from relevant research:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Smith et al. (2023) | Antimicrobial | In vitro assays | Inhibited growth of E. coli and S. aureus at low concentrations |
| Johnson et al. (2024) | Anticancer | Cell line studies | Induced apoptosis in breast cancer cells (MCF-7) |
| Lee et al. (2023) | Antioxidant | DPPH assay | Exhibited significant free radical scavenging activity |
Comparative Analysis with Related Compounds
To appreciate the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenazine | Basic structure without halogens | Found in natural products |
| Iodinin | Natural antibiotic with similar core | Potent against human leukemic cells |
| 1-Hydroxyphenazine | Hydroxyl group substitution | Exhibits different biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Iodophenazine, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Begin with established iodination protocols for phenazine derivatives, such as electrophilic aromatic substitution using iodine monochloride (ICl) or Ullmann-type coupling. To optimize conditions, systematically vary parameters (temperature, solvent, catalyst loading) and employ Design of Experiments (DOE) to identify critical factors. Document reaction progress via TLC or HPLC, and confirm product identity using H/C NMR and high-resolution mass spectrometry (HRMS). Ensure reproducibility by adhering to detailed experimental protocols, including reagent purity and inert atmosphere controls .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Use H NMR to confirm iodination position via characteristic deshielding of aromatic protons. Cross-validate with C NMR and IR spectroscopy for functional group verification. Quantify purity via reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For trace impurities, employ GC-MS or LC-MS. Always report solvent systems, column specifications, and calibration curves to enable replication .
Advanced Research Questions
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of literature data to identify variables causing discrepancies (e.g., solvent polarity, iodine source, or workup procedures). Replicate key studies under controlled conditions, prioritizing high-purity reagents and standardized analytical methods. Use statistical tools (e.g., ANOVA) to evaluate significance of observed differences. Publish negative results and methodological critiques to clarify inconsistencies, referencing frameworks for empirical contradiction analysis .
Q. What strategies can be employed to elucidate the mechanistic pathways involved in this compound derivatization reactions?
- Methodological Answer : Combine kinetic studies (e.g., variable-time NMR monitoring) with computational modeling (DFT calculations) to propose reaction intermediates. Use isotopic labeling (e.g., I vs. I) to track iodine incorporation. Validate hypotheses via trapping experiments (e.g., radical scavengers) or in-situ spectroscopy (Raman, UV-Vis). Cross-reference findings with analogous halogenated aromatic systems to generalize mechanistic insights .
Q. How can researchers design experiments to explore the electronic effects of iodine substitution on phenazine’s redox properties?
- Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to compare oxidation/reduction potentials of this compound with non-iodinated analogs. Correlate electrochemical data with computational results (HOMO-LUMO gaps via DFT). For reproducibility, standardize electrode materials, scan rates, and reference electrodes. Discuss deviations using solvent-effect models or literature precedents .
Data Contradiction and Validation
Q. What steps ensure robust validation of this compound’s biological activity in interdisciplinary studies?
- Methodological Answer : Establish dose-response curves across multiple cell lines or enzymatic assays, reporting IC/EC values with 95% confidence intervals. Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream effects). Address batch-to-batch variability by synthesizing multiple lots and testing biological activity independently. Use negative controls (e.g., non-iodinated phenazine) to isolate iodine-specific effects .
Tables for Key Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
